Acetoacetate

Analytical Biochemistry Clinical Chemistry Ketone Body Assay

Acetoacetate (CAS 141-81-1) is the only ketone body detected by nitroprusside-based urine dipsticks (Ketostix/Acetest); β-hydroxybutyrate is completely invisible to the reaction. In diabetic ketoacidosis the BHB/AcAc ratio reaches 6–12:1, making authentic acetoacetate standards non-negotiable for calibrating clinical ketone assays. The free acid spontaneously decarboxylates at room temperature (k = 2.1 × 10⁻³ s⁻¹, ~700-fold faster than malonate), so it cannot be stored or transported as the protonated species. Procure the cold-chain-maintained lithium salt to guarantee analytical specificity, linear calibration ranges (0.01–2.5 mM, r=0.999 by HPLC), and valid enzyme kinetic parameters (Km = 0.94 mM for acetoacetate decarboxylase). Generic β-keto esters or malonate fail nitroprusside detection entirely and show >1000-fold lower catalytic efficiency in enzymatic assays.

Molecular Formula C4H5O3-
Molecular Weight 101.08 g/mol
CAS No. 141-81-1
Cat. No. B1235776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoacetate
CAS141-81-1
Synonyms3-ketobutyrate
3-oxobutyric acid
acetoacetate
acetoacetic acid
acetoacetic acid, calcium salt
acetoacetic acid, lithium salt
acetoacetic acid, sodium salt
oxobutyrate
sodium acetoacetate
Molecular FormulaC4H5O3-
Molecular Weight101.08 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)[O-]
InChIInChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/p-1
InChIKeyWDJHALXBUFZDSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoacetate (CAS 141-81-1) Procurement Guide: Quantitative Evidence for the Simplest Beta-Keto Acid


Acetoacetate (CAS 141-81-1), the conjugate base of acetoacetic acid (3-oxobutanoic acid), is the simplest beta-keto acid [1]. It functions as a physiological ketone body involved in energy metabolism during carbohydrate-restricted states and as a key intermediate in organic synthesis [2]. It is distinguished from its more stable esters (e.g., ethyl acetoacetate) by its inherent thermal instability and spontaneous decarboxylation at room temperature [3].

Why Acetoacetate (CAS 141-81-1) Cannot Be Substituted with Related Beta-Dicarbonyl Compounds or Esters


Generic substitution of acetoacetate with related beta-dicarbonyl compounds or esters fails due to fundamental differences in intrinsic chemical stability, reactivity, and analytical specificity. Ethyl acetoacetate (pKa ≈ 11) is far less acidic than acetoacetic acid (pKa = 3.58), while malonic acid (pKa1 = 2.83) is a stronger acid [1]. Acetoacetate undergoes spontaneous decarboxylation at room temperature with a rate constant of 2.1 × 10⁻³ s⁻¹ at pH 6.8, 25 °C, which is approximately 700-fold faster than malonate [2]. In analytical contexts, nitroprusside-based ketone detection is specific to acetoacetate and fails to detect the predominant ketone body beta-hydroxybutyrate [3]. These differences mean that substituting acetoacetate with a more stable analog fundamentally alters experimental outcomes.

Quantitative Differentiation Evidence for Acetoacetate (CAS 141-81-1) Versus Analogs


Enzymatic vs. Chemical Decarboxylation: Reproducibility and Recovery Advantage in Plasma Acetoacetate Quantification

Enzymatic decarboxylation of acetoacetate using acetoacetate decarboxylase from Bacillus polymyxa A-57 provides superior reproducibility and recovery compared to chemical decarboxylation with perchloric acid [1].

Analytical Biochemistry Clinical Chemistry Ketone Body Assay

Acetoacetate Ester vs. Malonate Ester Synthesis: Divergent Product Classes and Acidity Basis

The acetoacetate ester synthesis and malonate ester synthesis diverge in their synthetic outcomes: acetoacetate-derived intermediates yield α-substituted ketones (specifically α-substituted acetones) upon hydrolysis and decarboxylation, whereas malonate esters yield α-substituted carboxylic acids [1][2]. This divergence is rooted in the higher acidity of ethyl acetoacetate (pKa ≈ 11) compared to diethyl malonate (pKa ≈ 13) [3].

Organic Synthesis Enolate Chemistry Carbon-Carbon Bond Formation

Nitroprusside Reaction Specificity for Acetoacetate vs. Beta-Hydroxybutyrate in Clinical Ketone Detection

The nitroprusside reaction (used in Ketostix, Acetest, and Chemstrip) is specific for acetoacetate and acetone but does not detect beta-hydroxybutyrate, the predominant ketone body in diabetic ketoacidosis [1]. In DKA, the beta-hydroxybutyrate-to-acetoacetate ratio rises from the normal ~3:1 to 6–12:1, rendering nitroprusside-based urine tests potentially misleading for assessing ketoacidosis severity [2].

Clinical Diagnostics Ketone Body Testing Diabetic Ketoacidosis

Acetoacetate Decarboxylase Kinetic Parameters: Enzyme Specificity vs. Peptide Mimic Activity

Acetoacetate decarboxylase from Bacillus polymyxa A-57 exhibits high catalytic efficiency toward lithium acetoacetate, with Km = 0.94 mM and Vmax = 296 μmol/min/mg [1]. In contrast, a peptide with similar decarboxylase activity showed markedly inferior kinetics: Vmax = 0.25 μmol/min/mg (over 1000-fold lower) and Km = 400 mM (over 400-fold higher), demonstrating the exquisite specificity of the true enzyme for acetoacetate [1].

Enzymology Biocatalysis Kinetic Characterization

Uncatalyzed Decarboxylation Rate: Acetoacetate vs. Malonate at pH 6.8, 25 °C

The uncatalyzed decarboxylation of acetoacetate proceeds with a rate constant of 2.1 × 10⁻³ s⁻¹ at pH 6.8 and 25 °C, compared to approximately 3 × 10⁻⁶ s⁻¹ for malonate under identical conditions, representing a ~700-fold faster spontaneous decomposition [1].

Physical Organic Chemistry Reaction Kinetics Decarboxylation

High-Value Application Scenarios for Acetoacetate (CAS 141-81-1) Based on Verified Differential Evidence


Clinical Ketone Body Assay Validation and Quality Control

Acetoacetate reference standards and assay kits are essential for validating nitroprusside-based urine ketone tests (Ketostix, Acetest). Given that nitroprusside detects only acetoacetate but not beta-hydroxybutyrate, laboratories must use acetoacetate standards to establish assay specificity, calibration curves, and detection limits [1]. In diabetic ketoacidosis, where the BHB/AcAc ratio rises to 6–12:1, accurate acetoacetate quantification is critical for interpreting the clinical significance of positive or negative nitroprusside results [1][2].

Enzymatic Decarboxylase Research and Biocatalyst Development

Acetoacetate serves as the canonical substrate for acetoacetate decarboxylase (EC 4.1.1.4), an enzyme of interest for biocatalysis and mechanistic enzymology. Researchers studying this enzyme require high-purity acetoacetate (typically as lithium acetoacetate) for kinetic characterization. The enzyme exhibits Km = 0.94 mM and Vmax = 296 μmol/min/mg for lithium acetoacetate, parameters that define the benchmark for evaluating mutant enzymes or alternative biocatalysts [3]. Procurement of authentic acetoacetate substrate is non-negotiable, as non-specific peptide mimics show >1000-fold lower catalytic efficiency [3].

In Situ Beta-Keto Acid Generation for Organic Synthesis

In synthetic organic chemistry, acetoacetic acid (the protonated form of acetoacetate) is generated in situ at 0 °C by acidification of ethyl acetoacetate hydrolysate and used immediately due to its rapid spontaneous decarboxylation (k = 2.1 × 10⁻³ s⁻¹ at 25 °C) [4]. This extreme lability, which is ~700-fold faster than malonate decarboxylation [4], precludes bulk storage of the free acid. Researchers requiring acetoacetate for synthesis must either generate it on-demand from stable ester precursors or procure freshly prepared solutions under cold-chain conditions.

Method Development for Plasma/Serum Acetoacetate Quantification

Acetoacetate is the target analyte in multiple validated analytical methods, including enzymatic decarboxylation with head-space GC (detection limit 1 μM, CV 2.0–8.0%) [5] and HPLC with post-column diazo derivatization (linear range 0.01–2.5 mM, r = 0.999) [6]. These methods require acetoacetate reference standards (e.g., lithium acetoacetate) for calibration. Laboratories developing or validating ketone body assays must procure high-purity acetoacetate standards to ensure method accuracy and comparability with established protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.